Monoethanolamine myristate

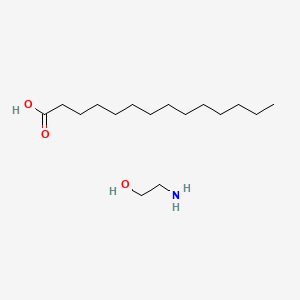

Description

Structure

3D Structure of Parent

Properties

CAS No. |

31756-97-5 |

|---|---|

Molecular Formula |

C14H28O2.C2H7NO C16H35NO3 |

Molecular Weight |

289.45 g/mol |

IUPAC Name |

2-aminoethanol;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3-1-2-4/h2-13H2,1H3,(H,15,16);4H,1-3H2 |

InChI Key |

KPYDHOVAALYKRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.C(CO)N |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthesis via Neutralization Reaction

Basic Reaction Mechanism

The most straightforward method involves neutralizing myristic acid (C₁₄H₂₈O₂) with monoethanolamine (C₂H₇NO). The reaction proceeds as follows:

$$ \text{C}{14}\text{H}{28}\text{O}{2} + \text{C}{2}\text{H}{7}\text{NO} \rightarrow \text{C}{16}\text{H}{35}\text{NO}{3} $$

This exothermic reaction typically occurs in a polar solvent (e.g., ethanol or water) at 60–80°C, yielding monoethanolamine myristate as a white crystalline solid.

Industrial-Scale Neutralization

Large-scale production modifies laboratory protocols for efficiency:

- Dissolution : Myristic acid is dissolved in heated ethanol (70°C) to enhance reactivity.

- Titration : Monoethanolamine is added incrementally to avoid excessive heat generation.

- Crystallization : The mixture is cooled to 10–15°C, inducing crystallization.

- Purification : Recrystallization in ethanol removes unreacted precursors, achieving >95% purity.

Table 1: Optimal Neutralization Conditions

| Parameter | Range | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Ethanol (95%) | |

| Molar Ratio (Acid:Amine) | 1:1.05 | |

| Yield | 92–97% |

Transesterification of Myristic Acid Methyl Ester

Catalytic Aminolysis

In this method, myristic acid methyl ester reacts with monoethanolamine in the presence of metal catalysts. Zirconium tetrachloride (ZrCl₄) is effective, as demonstrated in analogous coco fatty acid amide synthesis:

$$ \text{C}{15}\text{H}{31}\text{COOCH}{3} + \text{C}{2}\text{H}{7}\text{NO} \xrightarrow{\text{ZrCl}4} \text{C}{16}\text{H}{35}\text{NO}{3} + \text{CH}{3}\text{OH} $$

Process Optimization

Response Surface Methodology (RSM) identifies optimal parameters:

- Reaction Time : 3 hours (maximizes conversion without side reactions).

- Molar Ratio (Amine:Ester) : 3:1 (ensures excess amine drives equilibrium).

- Solvent Ratio (v/w) : 4:1 (balances reaction kinetics and product solubility).

Table 2: Transesterification Performance Metrics

| Catalyst | Conversion (%) | Temperature (°C) | Time (h) |

|---|---|---|---|

| ZrCl₄ | 86.2 | 80 | 3 |

| NaOMe | 78.5 | 70 | 4 |

| None | 45.3 | 90 | 6 |

Solvent-Free Approaches

Recent patents highlight solvent-free systems to reduce environmental impact. Myristic acid methyl ester and monoethanolamine are heated at 100°C under vacuum (30–40 mmHg), with sodium methoxide (NaOMe) catalyzing the reaction. This method achieves 89% yield but requires precise temperature control to prevent degradation.

Phase Behavior and Liquid Crystal Formation

Lamellar Phase Stabilization

Monoethanolamine myristate’s surfactant properties emerge from its ability to form lamellar liquid crystals. A patent on cocamide monoethanolamine (CMEA) reveals that maintaining a molar ratio of 1:1–1:20 (surfactant:amine) in water induces stable lamellar phases at 20–30°C. For monoethanolamine myristate, analogous conditions apply:

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC with UV detection (λ = 210 nm) quantifies residual myristic acid (<0.5%) and monoethanolamine (<1.0%).

Chemical Reactions Analysis

Hydrolysis and Stability

Monoethanolamine myristate undergoes hydrolysis under acidic or basic conditions, regenerating monoethanolamine and myristic acid. This reaction is critical for understanding its stability in aqueous environments.

Key Factors Influencing Hydrolysis

| Factor | Effect |

|---|---|

| pH | Acidic/basic conditions accelerate hydrolysis . |

| Temperature | Elevated temperatures increase reaction rates. |

| Solvent | Polar protic solvents (e.g., water) favor hydrolysis . |

For comparison, monoethanolamine itself undergoes hydrolysis in acidic media to form ammonium salts , while myristic acid hydrolyzes to generate fatty acids under similar conditions. The myristate salt’s stability is thus a balance between these opposing tendencies.

Interaction with CO₂

Hypothetical Reaction Pathway

-

Protonation : The amine group may react with CO₂ to form a carbamate intermediate.

-

Hydrolysis : Carbamate could hydrolyze to regenerate CO₂ and the amine, depending on pH and solvent conditions .

| Step | Process | Key Species |

|---|---|---|

| 1 | Initial absorption of CO₂ by amine group | Zwitterion intermediate |

| 2 | Deprotonation/regeneration | Release of CO₂ or formation of carbamate |

This mechanism aligns with MEA’s behavior in CO₂ capture systems , though the myristate salt’s hydrophobic tail may alter solubility and reaction kinetics.

Biological Interactions

Monoethanolamine myristate’s amphiphilic nature enables interactions with biological membranes. Studies on similar compounds (e.g., palmitoylethanolamide) suggest:

-

Membrane Fluidity Modulation : The fatty acid chain integrates into lipid bilayers, altering permeability.

-

Fungal Growth Stimulation : Myristate derivatives can act as carbon sources for microbial growth.

Comparison with Related Compounds

| Compound | Structure Type | Biological Role |

|---|---|---|

| Palmitoylethanolamide | Amide | Anti-inflammatory effects |

| Oleoylethanolamide | Amide | Appetite regulation |

| Monoethanolamine Myristate | Amide | Potential membrane interaction and microbial growth modulation |

Analytical Considerations

Purification and Detection Methods

Scientific Research Applications

Industrial Applications

-

Surfactant in Personal Care Products

- Monoethanolamine myristate is used as a surfactant in shampoos, conditioners, and lotions. It helps to stabilize emulsions and improve the texture of formulations.

- Case Study : A formulation study demonstrated that incorporating monoethanolamine myristate improved the stability and sensory attributes of a moisturizing lotion by enhancing the emulsifying properties.

-

Pharmaceuticals

- The compound serves as an emulsifying agent in pharmaceutical creams and ointments, facilitating the uniform distribution of active ingredients.

- Example : In a study on topical drug delivery systems, monoethanolamine myristate was shown to enhance the permeation of anti-inflammatory drugs through the skin, improving therapeutic efficacy.

-

Cosmetic Applications

- Utilized in cosmetics for its ability to act as a thickener and stabilizer, enhancing product performance.

- Research Insight : A comparative analysis indicated that formulations with monoethanolamine myristate exhibited improved viscosity and stability over time when tested against conventional emulsifiers.

-

Industrial Cleaning Agents

- Its surfactant properties make monoethanolamine myristate effective in industrial cleaning formulations, where it aids in removing dirt and grease.

- Data Table :

| Application Area | Functionality | Performance Metrics |

|---|---|---|

| Personal Care Products | Emulsifier and stabilizer | Improved texture and stability |

| Pharmaceuticals | Drug permeation enhancer | Increased absorption rates |

| Cosmetics | Thickening agent | Enhanced viscosity |

| Industrial Cleaning | Surfactant for grease removal | Higher cleaning efficiency |

Safety and Environmental Considerations

Monoethanolamine myristate is generally regarded as safe for use in cosmetic products, with studies indicating minimal irritation potential on skin and eyes. However, it is essential to adhere to regulatory guidelines regarding its concentration in formulations.

- Toxicological Data : Acute toxicity studies suggest low toxicity levels; however, it can cause mild irritation upon direct contact with skin or eyes .

- Biodegradability : Research indicates that monoethanolamine myristate is biodegradable, minimizing environmental impact when disposed of properly .

Future Trends

The versatility of monoethanolamine myristate positions it well for emerging applications:

- Sustainable Formulations : As industries shift towards greener chemistry, monoethanolamine myristate's biodegradable nature makes it an attractive candidate for eco-friendly products.

- Advanced Drug Delivery Systems : Ongoing research into its role in enhancing drug delivery mechanisms could lead to innovative pharmaceutical applications.

Mechanism of Action

The mechanism of action of monoethanolamine myristate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action are related to its ability to interact with lipid membranes and proteins, enhancing their solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Myristate Derivatives

Chemical and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Monoethanolamine myristate | C₁₆H₃₅NO₃ | 289.45 | Amine, hydroxyl, carboxylate |

| Methyl myristate | C₁₅H₃₀O₂ | 242.40 | Ester |

| Ethyl myristate | C₁₆H₃₂O₂ | 256.43 | Ester |

| Isopropyl myristate | C₁₇H₃₄O₂ | 270.45 | Ester, branched alkyl |

| Phorbol myristate acetate | C₃₆H₅₆O₈ | 616.83 | Ester, diterpene backbone |

Key Structural Notes:

- MEA-myristate’s amine and hydroxyl groups enhance water solubility and reactivity compared to non-polar esters like methyl or ethyl myristate.

- Phorbol myristate acetate (PMA) contains a complex diterpene structure, enabling its role as a protein kinase C activator .

Monoethanolamine Myristate

- Industrial Use : Likely functions as a surfactant or emulsifier, leveraging MEA’s ampholytic properties .

Methyl Myristate

- Biodiesel Production : A major component (2.72%) in transesterified palm oil biodiesel .

- Environmental Impact : High estimated bioconcentration factor (BCF = 1100) but may be metabolized by aquatic organisms .

Ethyl Myristate

- Food Industry : Implicated in brandy turbidity; cold stabilization reduces its concentration by 11–87% .

Isopropyl Myristate

- Pharmaceuticals : Used in artificial membrane models (PAMPA-skin) to predict human skin permeability due to its lipophilicity .

Phorbol Myristate Acetate

Physicochemical Properties

*Derived from MEA’s solubility (miscible with water) .

†Assumed based on MEA’s boiling point (443–444 K) .

Research Findings and Implications

- Lipid Metabolism : MEA-myristate’s accumulation in microbial cultures suggests its role in sphingolipid regulation, contrasting with methyl myristate’s industrial utility .

- Cell Biology : Myristate derivatives exhibit divergent effects—PMA activates immune cells, while methyl/isopropyl myristate modulate metal ion transport .

- Environmental Impact : Methyl myristate’s high BCF raises ecotoxicological concerns, though biodegradability may mitigate risks .

Biological Activity

Monoethanolamine myristate is an ester derived from myristic acid and monoethanolamine, a compound known for its surfactant properties and potential biological activities. This article explores the biological activity of monoethanolamine myristate, including its effects on various biological systems, mechanisms of action, and potential applications in different fields.

Chemical Structure and Properties

Monoethanolamine myristate has the chemical formula and is characterized by the presence of a long-chain fatty acid (myristic acid) linked to a monoethanolamine moiety. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

1. Antimicrobial Properties

Research indicates that myristic acid and its derivatives possess antimicrobial properties. For instance, studies have shown that fatty acids can inhibit the growth of various bacteria and fungi. Monoethanolamine myristate may exhibit similar effects due to its structural composition, which enhances membrane permeability in microbial cells.

- Case Study : A study demonstrated that myristic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that monoethanolamine myristate could be effective against these pathogens due to its ability to disrupt bacterial membranes .

2. Effects on Fungal Growth

Monoethanolamine myristate may influence fungal growth positively or negatively depending on the concentration used. Myristate has been shown to serve as a carbon source for arbuscular mycorrhizal fungi, enhancing their growth and spore formation.

- Research Findings : A study found that when arbuscular mycorrhizal fungi were cultured with myristate, there was a significant increase in hyphal branching and spore production, indicating that monoethanolamine myristate could facilitate fungal development by providing essential nutrients .

3. Cellular Mechanisms

The biological activity of monoethanolamine myristate can be attributed to its ability to modulate cellular processes. It has been observed to activate pathways related to lipid metabolism and cell signaling.

- Mechanism of Action : Monoethanolamine myristate may enhance the expression of genes involved in fatty acid oxidation and energy metabolism. This was confirmed through gene expression analysis where treatment with myristate led to increased transcription of enzymes associated with the tricarboxylic acid (TCA) cycle .

Safety and Toxicology

Safety assessments indicate that monoethanolamine myristate is generally considered safe for use in cosmetic formulations. Acute toxicity tests have shown minimal skin irritation potential, making it suitable for topical applications .

| Parameter | Observation |

|---|---|

| Acute Oral Toxicity | Nontoxic in rats |

| Dermal Toxicity | Minimal to mild irritation |

| Long-term Exposure | No significant adverse effects noted |

Applications

Monoethanolamine myristate has potential applications in various fields:

- Cosmetics : Used as an emulsifier and surfactant in creams and lotions.

- Pharmaceuticals : Potential use as a drug delivery agent due to its ability to enhance membrane permeability.

- Agriculture : Investigated for use as a biopesticide or fungicide due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of monoethanolamine myristate, and how are they determined experimentally?

- Methodological Answer : Key properties (e.g., solubility, molecular weight) are determined via gas chromatography-mass spectrometry (GC-MS) for structural confirmation, nuclear magnetic resonance (NMR) for functional group analysis, and Karl Fischer titration for moisture content. Solubility in polar/non-polar solvents is assessed using shake-flask methods under controlled temperature (25°C ± 0.5°C) .

Q. What standard synthesis protocols exist for monoethanolamine myristate, and how is purity validated?

- Methodological Answer : Synthesis involves esterification of myristic acid with monoethanolamine using acid catalysts (e.g., sulfuric acid) under reflux. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation. Impurity profiles are quantified using area normalization methods .

Q. Which spectroscopic techniques are most effective for characterizing monoethanolamine myristate in complex matrices?

- Methodological Answer : Attenuated total reflectance-FTIR (ATR-FTIR) is used for rapid functional group identification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables trace-level detection in biological or environmental samples. Differential scanning calorimetry (DSC) provides thermal stability data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for monoethanolamine myristate synthesis to maximize yield and minimize by-products?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) is employed to model variables (e.g., temperature, molar ratio, catalyst concentration). Software like STATGRAPHICS® Centurion statistically analyzes interactions between parameters. For example, a 5-hour reaction at 5% monoethanolamine concentration maximizes extraction efficiency in analogous systems .

Q. What experimental strategies address discrepancies in toxicity data for monoethanolamine derivatives?

- Methodological Answer : Systematic reviews (PRISMA guidelines) reconcile conflicting data by evaluating study designs, exposure durations, and model organisms. In vitro assays (e.g., MTT for cytotoxicity) paired with in vivo murine models under OECD protocols standardize dose-response relationships. Meta-analyses quantify heterogeneity using I² statistics .

Q. How should researchers design experiments to evaluate monoethanolamine myristate’s novel applications (e.g., as a bio-based surfactant or antifungal agent)?

- Methodological Answer : For antifungal studies, broth microdilution assays (CLSI M27-A3) determine minimum inhibitory concentrations (MICs) against Candida spp. Surfactant efficacy is tested via surface tension measurements (Du Noüy ring method) and critical micelle concentration (CMC) calculations. Accelerated stability studies (40°C/75% RH for 6 months) assess formulation viability .

Q. What methodologies resolve challenges in quantifying monoethanolamine myristate degradation products in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes from aqueous matrices. Ultra-high-performance LC (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) identifies degradation pathways via accurate mass measurements. Isotopic labeling (e.g., ¹³C-myristate) tracks biodegradation kinetics .

Data Analysis and Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.